molecular formula C21H36NO4P B592850 S32826 CAS No. 1096770-84-1

S32826

Cat. No.: B592850
CAS No.: 1096770-84-1
M. Wt: 397.5 g/mol
InChI Key: OUXAHVRWFHOKHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

S32826, chemically known as [4-(Tetradecanoylamino)benzyl]phosphonic acid disodium salt, is a potent inhibitor of autotaxin (ATX), an enzyme that plays a significant role in the production of lysophosphatidic acid (LPA). This compound has garnered attention due to its potential therapeutic applications in various pathologies, particularly in oncology and ophthalmology.

Autotaxin catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA, a bioactive lipid involved in numerous physiological processes such as cell proliferation, migration, and survival. The inhibition of ATX by this compound leads to a reduction in LPA levels, which is crucial for its therapeutic effects. The compound exhibits an IC50 value of approximately 9 nM against purified ATX, indicating its high potency as an inhibitor .

In Vitro Studies

This compound has been evaluated in various in vitro models to assess its biological activity:

  • Cell Migration and Proliferation : In studies involving ovarian cancer cells, this compound significantly inhibited cell migration induced by LPA. The compound also enhanced apoptosis when used in conjunction with carboplatin, a chemotherapeutic agent .
  • Adipocyte Function : The compound effectively inhibited LPA release from adipocytes with an IC50 of 90 nM, demonstrating its role in modulating lipid metabolism .
  • Ocular Applications : In experiments with human trabecular meshwork cells, this compound reduced intraocular pressure (IOP) in rabbit models by inhibiting ATX activity, showcasing its potential for treating glaucoma .

1. Ocular Hypotensive Effects

A study demonstrated that topical application of this compound led to a significant decrease in IOP in Dutch-Belted rabbits. The results indicated that a single intracameral injection of this compound resulted in sustained hypotensive effects lasting over 48 hours. This was attributed to the inhibition of ATX activity and subsequent reduction of LPA levels in the aqueous humor .

2. Cancer Cell Dynamics

In another investigation involving ovarian cancer stem cells, the application of this compound resulted in a marked reduction of LPA generation from conditioned media. This effect contributed to the inhibition of cell motility and proliferation, suggesting that targeting the ATX-LPA axis could be a viable strategy for cancer therapy .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Focus Findings IC50 Values
Autotaxin InhibitionPotent inhibition of autotaxin activity with significant reduction in LPA production9 nM
Cell MigrationInhibition of LPA-induced migration in ovarian cancer cellsNot specified
Ocular PressureSignificant reduction in IOP after intracameral injection in rabbitsNot specified
Adipocyte FunctionInhibition of LPA release from adipocytes90 nM

Properties

IUPAC Name

[4-(tetradecanoylamino)phenyl]methylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36NO4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-21(23)22-20-16-14-19(15-17-20)18-27(24,25)26/h14-17H,2-13,18H2,1H3,(H,22,23)(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXAHVRWFHOKHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657694
Record name {[4-(Tetradecanoylamino)phenyl]methyl}phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096770-84-1
Record name {[4-(Tetradecanoylamino)phenyl]methyl}phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the mechanism of action of S32826 and its downstream effects?

A1: this compound ([4-(Tetradecanoylamino)benzyl]phosphonic acid) is a potent and selective inhibitor of autotaxin (ATX). [] ATX is an enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). [, ] By inhibiting ATX, this compound prevents the formation of LPA, a bioactive lipid involved in various cellular processes such as cell migration, invasion, proliferation, and survival. [, ] Studies have shown that this compound can inhibit the migration of ovarian cancer cells overexpressing ATX and enhance the activation of caspase 3/7 induced by carboplatin, suggesting its potential in cancer therapy. []

Q2: What is the structural characterization of this compound?

A2: While the provided abstracts don't offer specific spectroscopic data, the chemical name [4-(Tetradecanoylamino)benzyl]phosphonic acid allows us to deduce its structure. It includes a phosphonic acid group, a tetradecanamide side chain, and a benzene ring. This information can be used to calculate its molecular formula and weight.

Q3: How does this compound affect cell motility in the context of cancer?

A3: Research indicates that this compound can influence cell motility differently depending on the type of cancer and the LPA receptors involved. In liver epithelial cells treated with carcinogens, this compound suppressed cell motility induced by both a tumor initiator and a promoter by blocking extracellular LPA synthesis. [] This suggests that this compound's impact on cell motility is mediated through its inhibition of ATX and the subsequent reduction of LPA production.

Q4: Are there any known limitations or drawbacks associated with this compound?

A5: Yes, despite its potency as an ATX inhibitor, this compound suffers from drawbacks that have hindered its development as a therapeutic. Specifically, its poor in vivo stability and/or bioavailability have prevented its effective use in animal models for several pathologies. [] This highlights the need for further research to optimize its pharmacokinetic properties, potentially through the development of more stable analogs or alternative delivery strategies.

Q5: What are the potential applications of this compound beyond cancer?

A6: Beyond its potential in cancer, this compound has shown promise in treating other conditions. Research suggests its possible application in lowering intraocular pressure (IOP) in glaucoma. [] This is attributed to its ability to inhibit ATX activity in the aqueous humor, thus influencing the IOP regulation pathway. Further research is needed to fully elucidate this mechanism and explore its therapeutic potential in this area.

Q6: What is the significance of this compound in ATX research?

A7: this compound has played a crucial role as a pharmacological tool in validating the role of ATX in various pathologies. [] Being the first reported inhibitor of ATX with an IC50 in the nanomolar range, it has enabled researchers to study the effects of ATX inhibition in cellular models. [] Despite its limitations in in vivo settings, this compound remains a valuable tool for in vitro studies investigating the ATX-LPA axis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.